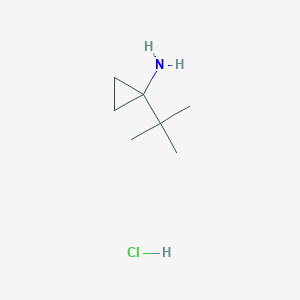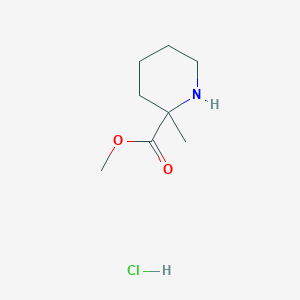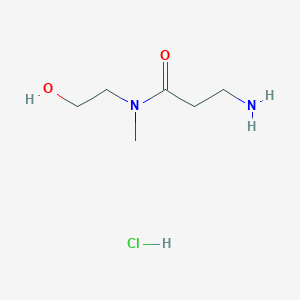
2-氯-3-异丙氧基吡嗪
描述
2-Chloro-3-isopropoxypyrazine is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-isopropoxypyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-isopropoxypyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农业化学工业
2-氯-3-异丙氧基吡嗪: 是一种可用于合成农药的化合物。其衍生物,如三氟甲基吡啶,在作物保护中发挥着重要作用。 这些化合物用于开发保护作物免受害虫侵害的杀虫剂,已有超过20种含有类似部分的新农药获得ISO通用名称 .
药物开发
在制药行业,包括与2-氯-3-异丙氧基吡嗪相关的吡嗪结构衍生物被用于创建活性药物成分。 这些化合物已被纳入几种已获批准的药物和兽药产品,许多候选药物目前正在进行临床试验 .
生物活性研究
2-氯-3-异丙氧基吡嗪: 衍生物表现出广泛的生物活性。它们以其抗菌、抗炎、抗病毒、抗真菌、抗氧化、抗肿瘤和激酶抑制特性而闻名。 这使得它们成为药物发现和开发针对各种疾病的新疗法的宝贵支架 .
合成化学
该化合物的衍生物用于合成化学,其中它们用作合成更复杂分子的中间体。 它们参与各种合成路线,包括环化、环系稠合、环加成和直接C-H芳基化 .
材料科学
在材料科学中,2-氯-3-异丙氧基吡嗪及其衍生物可以促进有机材料的开发。 它们独特的物理化学性质,由氟原子和吡嗪部分赋予,被利用来创造具有特定特性的功能材料 .
环境研究
2-氯-3-异丙氧基吡嗪的衍生物已从各种环境来源中分离出来,例如植物、微生物、土壤和海洋生物。 研究这些化合物有助于了解含氮杂环的自然发生和潜在的环境影响 .
作用机制
Target of Action
It is known that pyrrolopyrazine derivatives, which include 2-chloro-3-isopropoxypyrazine, have exhibited a wide range of biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting they may interact with multiple pathways .
Result of Action
Pyrrolopyrazine derivatives have been shown to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, antioxidant, antitumor, and kinase inhibitory activities .
生化分析
Biochemical Properties
2-Chloro-3-isopropoxypyrazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission
Cellular Effects
2-Chloro-3-isopropoxypyrazine influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound’s inhibition of acetylcholinesterase can enhance cholinergic signaling, potentially impacting cognitive functions . Moreover, 2-Chloro-3-isopropoxypyrazine may alter the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and survival.
Molecular Mechanism
The molecular mechanism of 2-Chloro-3-isopropoxypyrazine involves its binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine This binding interaction is crucial for its biochemical effects Additionally, 2-Chloro-3-isopropoxypyrazine may modulate other enzymes and proteins, leading to changes in gene expression and cellular functions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-isopropoxypyrazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-3-isopropoxypyrazine remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular functions, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Chloro-3-isopropoxypyrazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function due to increased acetylcholine levels . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.
Metabolic Pathways
2-Chloro-3-isopropoxypyrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation, leading to the formation of metabolites that can further interact with cellular components . These metabolic pathways are essential for understanding the compound’s overall biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Chloro-3-isopropoxypyrazine within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, 2-Chloro-3-isopropoxypyrazine can accumulate in certain tissues, influencing its localization and activity. Understanding these transport mechanisms is vital for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Chloro-3-isopropoxypyrazine affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism. This localization is crucial for its biochemical effects and potential therapeutic applications.
属性
IUPAC Name |
2-chloro-3-propan-2-yloxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)11-7-6(8)9-3-4-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWYWIIGCAQPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1527174.png)






